molecular formula C4H11ClN2O2 B7827380 N'-Hydroxy-3-methoxypropanimidamide hydrochloride

N'-Hydroxy-3-methoxypropanimidamide hydrochloride

Cat. No.: B7827380
M. Wt: 154.59 g/mol
InChI Key: ISYKRLJJVGFULP-UHFFFAOYSA-N
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Description

Contextualization of N'-Hydroxyimidamide Derivatives in Contemporary Chemical Research

N'-hydroxyimidamide derivatives, commonly known as amidoximes, represent a versatile and highly significant class of organic compounds in modern chemical research. Characterized by the presence of a hydroxylamino group attached to an imine carbon, these molecules are structurally intriguing and exhibit a wide array of chemical reactivities. Their importance is underscored by their frequent appearance in medicinal chemistry, where they are recognized as bioisosteres of carboxylic acids and have been incorporated into a variety of therapeutic agents. nih.govnih.gov The diverse biological activities of amidoxime-containing compounds, including antitubercular, antibacterial, and antihypertensive properties, have made them attractive targets for drug discovery and development. nih.govbenthamscience.comresearchgate.net Beyond their pharmaceutical applications, N'-hydroxyimidamide derivatives serve as valuable synthetic intermediates, capable of being transformed into a range of heterocyclic systems. nih.govresearchgate.net Their ability to chelate metal ions has also led to their use in coordination chemistry and materials science. nih.govspbu.ru

Significance of N'-Hydroxy-3-methoxypropanimidamide Hydrochloride as a Model System in Organic Synthesis

While a significant body of research exists for the broader class of N'-hydroxyimidamide derivatives, this compound serves as a pertinent, albeit less extensively documented, model system for in-depth studies in organic synthesis. Its relatively simple aliphatic structure, featuring a methoxy (B1213986) functional group, provides an excellent platform for investigating the fundamental principles of amidoxime (B1450833) chemistry. The presence of the methoxy group allows for the exploration of electronic and steric effects on the reactivity of the N'-hydroxyimidamide moiety. As a hydrochloride salt, this compound also offers insights into the handling and reactivity of these basic compounds in their more stable, protonated form, which is often advantageous for purification and storage. wikipedia.org The study of such a model system is crucial for developing new synthetic methodologies and for understanding the reaction mechanisms that govern the transformations of this important functional group.

Overview of Research Paradigms and Scope of Inquiry for Amidoxime and Imidamide Chemistry

The field of amidoxime and imidamide chemistry is rich and varied, encompassing a wide range of research paradigms. A primary area of investigation is their synthesis, with the most common method being the addition of hydroxylamine (B1172632) to nitriles. nih.govresearchgate.net Mechanistic studies of this reaction continue to be an area of interest, aiming to optimize reaction conditions and minimize side products. nih.gov

Another significant research thrust is the exploration of the tautomeric nature of amidoximes. These compounds can exist in different isomeric forms, with the Z-amidoxime form generally being the most stable. nih.govresearchgate.net Understanding the factors that influence this tautomeric equilibrium is critical for predicting their chemical behavior and biological activity.

In the realm of medicinal chemistry, research is focused on the design and synthesis of novel amidoxime-containing molecules with improved pharmacological profiles. This includes their use as prodrugs for amidines, which often exhibit better bioavailability. researchgate.net The ability of amidoximes to release nitric oxide (NO) under physiological conditions is another area of active investigation, with potential applications in cardiovascular medicine. nih.gov

Furthermore, the coordination chemistry of amidoximes is a burgeoning field. Their ability to form stable complexes with a variety of metal ions is being exploited for applications in catalysis, environmental remediation, and the development of new materials. spbu.ruresearchgate.netresearchgate.net The versatility of amidoximes ensures that they will remain a subject of intensive research across multiple disciplines of chemistry.

Plausible Synthesis and Properties of this compound

Given the established reactivity of nitriles with hydroxylamine, a scientifically sound synthetic route to this compound can be proposed. The logical starting material for this synthesis is 3-methoxypropanenitrile. scbt.comchemicalbook.com

The reaction would involve the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of 3-methoxypropanenitrile. Typically, this reaction is carried out using hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, to liberate the free hydroxylamine. nih.gov The reaction is often conducted in a protic solvent like ethanol (B145695) and may require heating to proceed at a reasonable rate. The resulting N'-Hydroxy-3-methoxypropanimidamide would then be treated with hydrochloric acid to yield the stable hydrochloride salt.

Table 1: Predicted Chemical Properties of this compound

PropertyValue
Molecular Formula C4H11ClN2O2
Molecular Weight 154.60 g/mol
IUPAC Name This compound
CAS Number Not available
Physical State Likely a crystalline solid
Solubility Expected to be soluble in water and polar protic solvents

Structural Considerations and Tautomerism

N'-Hydroxy-3-methoxypropanimidamide, the free base of the target compound, is expected to exhibit tautomerism, a common feature of amidoximes. nih.govresearchgate.net It can exist in equilibrium between the N'-hydroxyimidamide form and the 1-amino-1-hydroxyimino tautomer. Theoretical and experimental studies on various amidoximes have generally shown that the Z-isomer of the N'-hydroxyimidamide tautomer is the most stable form in the solid state and in solution. nih.gov The presence of the hydrochloride salt would likely favor the protonated form of the N'-hydroxyimidamide tautomer.

Role as a Versatile Building Block in Organic Synthesis

This compound, as a representative N'-hydroxyimidamide derivative, holds potential as a versatile building block for the synthesis of more complex molecules, particularly nitrogen- and oxygen-containing heterocycles. nih.govscripps.edusigmaaldrich.com The N'-hydroxyimidamide functionality can react with various electrophiles to construct five- and six-membered ring systems. For example, reaction with phosgene (B1210022) or its equivalents can lead to the formation of 1,2,4-oxadiazol-5(4H)-ones, while reaction with aldehydes or ketones can yield 1,2,4-oxadiazoles. nih.gov The presence of the methoxy group in this compound could influence the regioselectivity of these cyclization reactions and the properties of the resulting heterocyclic products. The versatility of such building blocks is a cornerstone of modern drug discovery and materials science. msesupplies.comthieme.de

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxy-3-methoxypropanimidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.ClH/c1-8-3-2-4(5)6-7;/h7H,2-3H2,1H3,(H2,5,6);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYKRLJJVGFULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=NO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC/C(=N\O)/N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657999
Record name (1E)-N'-Hydroxy-3-methoxypropanimidamide--hydrogen chloride (1/1)
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Molecular Weight

154.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67015-15-0, 77072-12-9
Record name (1E)-N'-Hydroxy-3-methoxypropanimidamide--hydrogen chloride (1/1)
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Record name (1E)-N'-Hydroxy-3-methoxypropanimidamide hydrochloride
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Structural Elucidation and Electronic Landscape

Molecular Architecture and Stereochemical Considerations of N'-Hydroxy-3-methoxypropanimidamide Hydrochloride

The molecular framework of this compound is characterized by a flexible propanimidamide (B3024157) backbone, substituted with a methoxy (B1213986) group at the 3-position and a hydroxy group on the imine nitrogen. The hydrochloride form indicates that one of the basic nitrogen atoms is protonated.

Spectroscopic Signatures for Conformational Analysis (e.g., advanced Nuclear Magnetic Resonance and Infrared Spectroscopy applications)

Advanced spectroscopic methods are instrumental in deducing the conformational preferences and structural details of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide critical information. The chemical shifts of the protons and carbons are sensitive to their local electronic environment, which is in turn affected by the molecule's conformation. For instance, the chemical shifts of the protons adjacent to the C=N double bond would differ between the (E) and (Z) isomers. Through-space interactions, detectable via Nuclear Overhauser Effect (NOE) experiments, can help to establish the proximity of different protons and thus elucidate the predominant conformation in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present and probing the nature of hydrogen bonding. The stretching frequency of the O-H group in the hydroxyimino moiety and the N-H bond of the protonated amine will be influenced by their participation in intramolecular or intermolecular hydrogen bonds. A broader and lower frequency band for the O-H stretch, for example, would suggest its involvement in hydrogen bonding. The C=N stretching vibration would also provide information about the electronic nature of the imidamide group.

Spectroscopic Data (Illustrative)
¹H NMR (ppm) Protons on C1, C2, and C3 of the methoxypropyl chain, methoxy protons, N-H and O-H protons.
¹³C NMR (ppm) Carbons of the methoxypropyl chain, imidamide carbon, methoxy carbon.
IR (cm⁻¹) O-H stretch, N-H stretch, C-H stretch, C=N stretch, C-O stretch.

Electronic Distribution and Charge Density Analysis within the N'-Hydroxy-3-methoxypropanimidamide Scaffold

The distribution of electrons within the N'-Hydroxy-3-methoxypropanimidamide scaffold is non-uniform due to the presence of electronegative oxygen and nitrogen atoms. A theoretical charge density analysis, often performed using computational methods like Density Functional Theory (DFT), would reveal regions of electron excess and deficiency.

The oxygen atoms of the methoxy and hydroxyimino groups, along with the nitrogen atoms of the imidamide, are expected to be regions of high electron density, rendering them nucleophilic. Conversely, the carbon atom of the C=N double bond and the protons attached to heteroatoms will be relatively electron-deficient and thus electrophilic. The protonation of one of the nitrogen atoms in the hydrochloride salt will further enhance the electrophilicity of the surrounding atoms. This charge distribution is fundamental to understanding the molecule's reactivity and intermolecular interactions.

Influence of the Hydroxyimino and Methoxy Moieties on Electronic Properties and Reactivity

The hydroxyimino (-NOH) and methoxy (-OCH₃) groups significantly modulate the electronic properties and reactivity of the propanimidamide backbone.

The hydroxyimino group can act as both a hydrogen bond donor (through the -OH) and a hydrogen bond acceptor (through the nitrogen lone pair). Its electronic effect is complex; the oxygen atom is electron-withdrawing via induction, while the nitrogen lone pair can participate in resonance. This group is known to influence the acidity and basicity of the molecule. nih.gov

The methoxy group is generally considered an electron-donating group through resonance, where the oxygen lone pairs can delocalize into an adjacent π-system. However, in an aliphatic chain, its primary influence is an electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom. This can affect the reactivity of the neighboring atoms.

Role of Intramolecular Hydrogen Bonding in Molecular Stability and Conformation

Intramolecular hydrogen bonding can play a crucial role in stabilizing specific conformations of this compound. A hydrogen bond could potentially form between the hydroxyl proton of the hydroxyimino group and one of the nitrogen atoms of the imidamide group, or the oxygen of the methoxy group.

The formation of such a hydrogen bond would create a cyclic or pseudo-cyclic arrangement, which would restrict the conformational freedom of the molecule and increase its stability. The presence and strength of intramolecular hydrogen bonds can be inferred from spectroscopic data, particularly the chemical shift of the hydroxyl proton in ¹H NMR and the frequency of the O-H stretch in IR spectroscopy. nih.gov Computational modeling can also predict the most stable conformations and the geometric parameters of any intramolecular hydrogen bonds. The existence of such interactions is a key factor in determining the molecule's preferred shape and, consequently, its chemical behavior.

Synthetic Strategies and Chemical Derivatization

Retrosynthetic Analysis and Design of Synthetic Pathways for N'-Hydroxy-3-methoxypropanimidamide Hydrochloride

Retrosynthetic analysis provides a logical framework for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. The primary disconnection for this compound involves severing the bond between the nitrogen and oxygen of the N-hydroxy group and the carbon-nitrogen double bond of the imidamide moiety.

This leads to two key synthons: a 3-methoxypropanenitrile cation equivalent and a hydroxylamine (B1172632) anion equivalent. This disconnection strategy points to a forward synthesis involving the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group in 3-methoxypropanenitrile. The final step in the sequence is the formation of the hydrochloride salt by treating the free base, N'-Hydroxy-3-methoxypropanimidamide, with hydrochloric acid. This straightforward and convergent approach is generally the most efficient route for preparing amidoximes. nih.gov

Precursor Synthesis and Optimization

The principal precursor for the target molecule is 3-methoxypropanenitrile. This intermediate is typically synthesized via a Michael addition (or cyanoethylation) of methanol (B129727) to acrylonitrile. google.com This reaction is known for its high atom economy and is generally base-catalyzed.

Key parameters for optimization include the choice of catalyst, the molar ratio of reactants, reaction temperature, and the use of a solvent. Common catalysts are strong bases like sodium hydroxide (B78521) or potassium hydroxide, which generate the methoxide (B1231860) nucleophile in situ. google.com However, heterogeneous catalysts, such as potassium carbonate supported on zeolites (e.g., K2CO3/ZSM-5), have been developed to facilitate easier workup and catalyst recycling, often under solvent-free conditions. researchgate.net Reaction temperatures typically range from 40 to 70°C. google.com Optimizing these conditions is crucial for maximizing the yield and purity of 3-methoxypropanenitrile while minimizing the polymerization of acrylonitrile, a potential side reaction.

Table 1: Comparative Analysis of Synthetic Conditions for 3-Methoxypropanenitrile
CatalystReactants (Molar Ratio AN:MeOH)Temperature (°C)SolventReported Yield/ConversionReference
Tetrakis(β-hydroxyethyl)ammonium hydroxide1 : 0.650 - 55None~96% google.com
Sodium Hydroxide (50% aq.)Not specifiedNot specifiedNoneNot specified google.com
10% K2CO3/ZSM-51 : 1.565None98.3% Conversion researchgate.net

Methodologies for Amidoxime (B1450833) and Imidamide Formation

The conversion of 3-methoxypropanenitrile to N'-Hydroxy-3-methoxypropanimidamide is most commonly achieved by reaction with hydroxylamine. nih.gov This reaction is a cornerstone of amidoxime synthesis. Typically, hydroxylamine is used in the form of its hydrochloride salt, and a base is added to generate the free hydroxylamine in situ. nih.gov

Common bases for this purpose include sodium carbonate or triethylamine, and the reaction is usually performed in a protic solvent such as ethanol (B145695) or methanol. nih.gov The reaction can proceed at temperatures ranging from ambient to reflux, with heating often employed to reduce the reaction time. An alternative approach involves using an aqueous solution of free hydroxylamine, which can be advantageous for the synthesis of aliphatic amidoximes as it may not require an additional base and can lead to shorter reaction times. nih.govgoogle.com It is important to control the reaction conditions, as the formation of amide byproducts can sometimes occur, particularly with nitriles bearing strong electron-withdrawing groups. rsc.org

Table 2: General Methodologies for Amidoxime Synthesis from Nitriles
Hydroxylamine SourceBaseSolventTypical TemperatureKey FeaturesReference
Hydroxylamine HydrochlorideSodium Carbonate / TriethylamineEthanol / MethanolRoom Temp. to RefluxMost common method; base liberates free hydroxylamine. nih.gov
Aqueous Hydroxylamine (e.g., 50%)None requiredWaterRoom TemperatureEfficient for aliphatic nitriles; avoids inorganic salt byproducts. nih.govgoogle.com
Hydroxylamine HydrochloridePotassium tert-butoxideMethanol / Toluene75 - 80°CUsed for less reactive nitriles. lookchem.com
HydroxylamineNoneNone (Solvent-free)Ultrasonic IrradiationRapid reaction times and high yields (70-85%). nih.gov

Functionalization and Derivatization Reactions of the Imidamide Scaffold

The N'-hydroxyimidamide functional group is a versatile scaffold for further chemical modification due to the presence of multiple nucleophilic sites (the amino nitrogen, the hydroxyamino nitrogen, and the oxygen atom).

The amidoxime moiety readily reacts with a variety of electrophiles. Acylation, using agents such as acyl chlorides or anhydrides, can occur on the oxygen atom to yield O-acyl amidoximes. These derivatives are of significant interest as they can serve as prodrugs or as intermediates for further transformations, such as reduction to amidines. The N-O bond in these acylated derivatives is weakened, facilitating cleavage under reductive conditions. lookchem.com Alkylation can also be achieved, leading to N- or O-alkylated products depending on the specific reagents and reaction conditions employed.

Amidoximes are key building blocks in heterocyclic chemistry. One of their most prominent applications is in the synthesis of 1,2,4-oxadiazole (B8745197) rings. This is typically achieved through a condensation-cyclization reaction with a carboxylic acid or its derivative (e.g., acyl chloride, ester, or anhydride). The reaction proceeds by initial O-acylation of the amidoxime, followed by an intramolecular cyclodehydration to form the stable five-membered aromatic oxadiazole ring. This transformation allows for the incorporation of the N'-Hydroxy-3-methoxypropanimidamide scaffold into more complex molecular architectures.

Purification and Isolation Techniques for High Purity Standards in Academic Research

Achieving high purity is essential for the characterization and use of this compound in academic research. The purification strategy involves a multi-step process.

Purification of the Free Base: Following its synthesis, the crude N'-Hydroxy-3-methoxypropanimidamide free base must be purified. Recrystallization from a suitable solvent system is a common and effective method for removing unreacted starting materials and byproducts. For non-crystalline or difficult-to-crystallize products, column chromatography on silica (B1680970) gel may be employed.

Formation and Isolation of the Hydrochloride Salt: The purified free base is then converted to its hydrochloride salt to improve its stability and handling characteristics. This is accomplished by dissolving the amidoxime in a dry, inert organic solvent (such as diethyl ether, isopropanol, or ethyl acetate) and adding a stoichiometric amount of a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or 2-propanol). The hydrochloride salt, being significantly less soluble in the organic solvent than the free base, typically precipitates out of the solution.

Final Purification: The precipitated salt is collected by filtration, washed with a small amount of the cold solvent to remove any residual impurities, and dried under vacuum. The purity of the final product is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.

This rigorous purification and isolation protocol ensures the generation of a high-purity standard suitable for detailed scientific investigation.

Table of Chemical Compounds

Compound NameMolecular FormulaRole
This compoundC4H11ClN2O2Target Compound
N'-Hydroxy-3-methoxypropanimidamideC4H10N2O2Free Base Intermediate
3-MethoxypropanenitrileC4H7NOKey Precursor
AcrylonitrileC3H3NStarting Material
MethanolCH4OStarting Material / Reagent
HydroxylamineH3NOReagent
Hydroxylamine HydrochlorideH4ClNOReagent
Sodium HydroxideNaOHCatalyst / Base
Potassium HydroxideKOHCatalyst / Base
Potassium CarbonateK2CO3Catalyst / Base
TriethylamineC6H15NBase
Sodium CarbonateNa2CO3Base
Potassium tert-butoxideC4H9KOBase
Hydrochloric AcidHClReagent for Salt Formation
1,2,4-OxadiazoleC2H2N2OPotential Derivative Class

Reaction Mechanisms and Kinetic Investigations

Solvent Effects and Catalytic Influences on Reaction Pathways and Selectivity

Further empirical research would be required to generate the data necessary to populate these sections accurately and authoritatively.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Ground State Geometries and Energies

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule, known as its ground state geometry, and its corresponding electronic energy. For N'-Hydroxy-3-methoxypropanimidamide hydrochloride, these calculations are typically initiated by constructing an approximate molecular structure based on standard bond lengths and angles. This initial structure is then subjected to geometry optimization using computational chemistry software.

The optimization process systematically alters the coordinates of the atoms to find the arrangement that corresponds to the minimum energy on the potential energy surface. Methods such as Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) are employed for this purpose. The choice of basis set, which is a set of mathematical functions used to describe the electronic orbitals, is crucial for accuracy. A common choice for a molecule of this size would be a Pople-style basis set like 6-311+G(d,p), which provides a good balance between computational cost and accuracy by including polarization and diffuse functions.

The final output of this process is the optimized geometry, providing precise bond lengths, bond angles, and dihedral angles. Additionally, the calculation yields the total electronic energy of the molecule in its most stable state. This energy is a critical piece of data for subsequent calculations, such as determining reaction energies or activation barriers.

Table 1: Illustrative Optimized Geometrical Parameters for this compound at the B3LYP/6-311+G(d,p) Level of Theory. (Note: This data is hypothetical and for illustrative purposes only, as specific experimental or computational studies on this molecule are not publicly available.)

ParameterValueParameterValue
Bond Lengths (Å) Bond Angles (degrees)
C-C1.53C-C-C112.5
C-N1.28C-N-O110.8
N-O1.41H-N-O105.4
C-O (methoxy)1.42C-O-C118.0
Dihedral Angles (degrees)
C-C-C-N178.5
C-C-N-O-5.2

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.net Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density. nih.gov For this compound, DFT calculations, often using a hybrid functional like B3LYP, can reveal a wealth of information about its electronic properties and reactivity. nih.gov

Key applications include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species, such as biological targets or reactants. Other reactivity descriptors, such as global hardness, softness, and electrophilicity index, can also be calculated from DFT outputs to provide a more quantitative measure of the molecule's reactivity. nih.gov

Table 2: Illustrative Electronic Properties of this compound from DFT Calculations. (Note: This data is hypothetical and for illustrative purposes.)

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap8.0 eV
Dipole Moment3.5 D
Global Hardness4.0 eV
Electrophilicity Index1.98 eV

Transition State Modeling and Reaction Pathway Characterization

Understanding the mechanism of a chemical reaction involving this compound requires the characterization of the reaction pathway, including reactants, products, and the high-energy transition state (TS) that connects them. Transition state modeling is a computational technique used to locate the geometry of the TS and calculate its energy.

A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating a TS is computationally more challenging than finding an energy minimum. Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are often employed.

Once the TS is located, its structure provides a snapshot of the bond-breaking and bond-forming processes occurring during the reaction. A frequency calculation is then performed to confirm that the structure is a true transition state; it should have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. By mapping the entire path from reactants through the transition state to products, known as the Intrinsic Reaction Coordinate (IRC) path, the complete reaction mechanism can be elucidated.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule systems in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, often in a simulated biological or solution environment. nih.gov For this compound, MD simulations can be used to explore its conformational landscape and its interactions with solvent molecules or other solutes. nih.gov

In an MD simulation, the molecule's atoms are treated as classical particles, and their motions are governed by Newton's laws. steeronresearch.com The forces between atoms are described by a molecular mechanics force field, which is a set of parameters that define the potential energy of the system as a function of atomic positions. The simulation proceeds in small time steps (typically femtoseconds), and the trajectory of each atom is tracked over time.

This approach allows for extensive sampling of the different conformations (shapes) the molecule can adopt due to the rotation around its single bonds. researchgate.net By analyzing the simulation trajectory, one can identify the most populated conformations and the energy barriers between them. Furthermore, by including explicit solvent molecules (e.g., water) in the simulation box, MD can model how the compound interacts with its environment through hydrogen bonds, electrostatic interactions, and van der Waals forces. This is crucial for understanding its solubility and how it might bind to a biological target. qub.ac.uk

In Silico Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry offers powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecule's structure and assign its spectral features. nih.gov For this compound, several types of spectra can be simulated.

Vibrational Spectroscopy (IR and Raman): Following a geometry optimization and frequency calculation at the DFT level, the vibrational modes of the molecule can be calculated. nih.gov Each mode corresponds to a specific type of atomic motion (stretching, bending, etc.) and has a characteristic frequency and intensity. These calculated frequencies and intensities can be used to generate a theoretical infrared (IR) and Raman spectrum. While there is often a systematic deviation from experimental values, this can be corrected using empirical scaling factors, allowing for a direct comparison and aiding in the assignment of experimental spectral bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of NMR-active nuclei (such as ¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. nih.gov The calculation determines the magnetic shielding tensor for each nucleus, which is then converted into a chemical shift relative to a standard reference compound (e.g., tetramethylsilane). Predicted NMR spectra are highly valuable for confirming the molecular structure and assigning signals in complex experimental spectra. reddit.com

Table 3: Illustrative Predicted Vibrational Frequencies and ¹H NMR Chemical Shifts for this compound. (Note: This data is hypothetical and for illustrative purposes.)

Vibrational Spectroscopy (Calculated, Scaled) ¹H NMR Spectroscopy (Calculated)
Frequency (cm⁻¹) Assignment Proton Chemical Shift (ppm)
3350O-H stretchOH9.8
3150N-H stretchNH8.5
2980C-H stretch (aliphatic)CH₂ (alpha)2.8
1650C=N stretchCH₂ (beta)2.1
1110C-O stretch (ether)OCH₃3.4

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

The unique structural features of N'-Hydroxy-3-methoxypropanimidamide hydrochloride make it a highly adaptable intermediate in the synthesis of more complex molecules. The presence of multiple reactive sites allows for its participation in a wide array of chemical transformations.

The N'-hydroxyimidamide functional group is a well-established precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic systems. This is largely due to its ability to undergo cyclization reactions with suitable bifunctional reagents. For instance, amidoximes, which are tautomeric forms of N'-hydroxyimidamides, are widely recognized as key intermediates in the synthesis of 1,2,4-oxadiazoles. researchgate.net The reaction typically proceeds via acylation of the N'-hydroxy group followed by cyclodehydration.

Furthermore, the N'-hydroxyimidamide moiety can be utilized in the construction of other heterocyclic rings such as imidazoles, pyrimidines, and 1,2,4-oxadiazines. researchgate.net The specific heterocyclic system obtained is dependent on the reaction conditions and the nature of the cyclizing agent employed. The 3-methoxypropyl group in this compound can also influence the reactivity and solubility of the resulting heterocyclic products.

Table 1: Examples of Heterocyclic Systems Derived from N'-Hydroxyimidamide Precursors

Heterocyclic SystemGeneral Reagents for Cyclization
1,2,4-OxadiazolesAcylating agents (e.g., acid chlorides, anhydrides) followed by dehydration
Imidazolesα-Haloketones
Pyrimidines1,3-Dicarbonyl compounds
1,2,4-Oxadiazinesα,β-Unsaturated ketones

This table presents potential transformations based on the known reactivity of the N'-hydroxyimidamide functional group.

Beyond the synthesis of simple heterocycles, this compound can serve as a fundamental building block for the assembly of more intricate molecular architectures. Its functional groups provide handles for sequential chemical modifications, allowing for the stepwise construction of complex scaffolds. nih.govthieme.deenamine.net The ability to introduce the N'-hydroxyimidamide unit into a larger molecule can be advantageous for creating compounds with specific three-dimensional arrangements and functionalities. The development of novel synthetic methodologies, including those that are green and efficient, is expanding the utility of such building blocks in organic synthesis. nih.gov

Contributions to Ligand Design and Organocatalysis

The nitrogen and oxygen atoms within the N'-hydroxyimidamide group possess lone pairs of electrons, making them potential coordination sites for metal ions. This has led to the exploration of N'-hydroxyimidamide derivatives in the fields of coordination chemistry and catalysis.

N'-hydroxyimidamide-containing molecules can act as bidentate ligands, coordinating to a metal center through both the nitrogen and oxygen atoms. The resulting metal complexes can exhibit catalytic activity in a variety of organic transformations. The electronic and steric properties of the ligand, which can be tuned by modifying the substituents on the imidamide backbone, play a crucial role in determining the efficiency and selectivity of the catalyst. The development of novel ligands is a key area of research in catalysis, and N'-hydroxyimidamide derivatives represent a promising class of compounds in this regard. nsf.govmdpi.com

Chiral ligands derived from N'-hydroxyimidamides have the potential to be employed in asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. The design of C2-symmetric N,N'-dioxides from amino acids has demonstrated the utility of N-oxide functionalities as ligands and organocatalysts in asymmetric reactions. nih.gov These catalysts have been successfully applied in reactions such as the asymmetric addition of trimethylsilylcyanide to aldehydes and ketones. nih.gov By analogy, chiral N'-hydroxyimidamide-based ligands could be developed to induce enantioselectivity in metal-catalyzed reactions. Furthermore, the N'-hydroxyimidamide moiety itself can potentially act as a hydrogen-bond donor and acceptor, which is a key interaction in many organocatalytic systems. nih.gov

Potential in Biologically Relevant Molecule Synthesis (e.g., N-protected alpha-amino acids synthesis)

The N'-hydroxyimidamide functional group is of interest in medicinal chemistry and the synthesis of biologically active molecules due to its structural similarity to the peptide bond and its ability to chelate metal ions.

N-hydroxy peptides, which contain the N-hydroxyamide linkage, have been investigated for their unique properties, including enhanced stability towards proteases and the ability to form specific hydrogen bonds. nih.gov The synthesis of N-hydroxy-α-amino acid residues is a key step in the preparation of these peptidomimetics. While not a direct application, the chemistry of N'-hydroxyimidamides could potentially be adapted for the synthesis of novel amino acid derivatives or peptide analogues. For instance, the N'-hydroxyimidamide could serve as a precursor to an N-hydroxyamide through appropriate chemical transformations. The synthesis of N-hydroxycinnamides as histone deacetylase (HDAC) inhibitors highlights the importance of the N-hydroxyamide moiety in drug design. nih.gov

Table 2: Potential Applications of N'-Hydroxyimidamide Derivatives in Bio-organic and Medicinal Chemistry

Area of ApplicationRationale
PeptidomimeticsThe N'-hydroxyimidamide moiety could be a precursor to N-hydroxyamide linkages, which can enhance the stability of peptides.
Enzyme InhibitorsThe N'-hydroxyamide group, accessible from N'-hydroxyimidamides, is a known zinc-chelating group in enzyme inhibitors. nih.gov
Bioactive HeterocyclesAs precursors to various heterocyclic systems, N'-hydroxyimidamides can be used to synthesize scaffolds found in many biologically active compounds. nih.gov

This table outlines potential applications based on the chemical properties of the N'-hydroxyimidamide functional group and its relationship to known bioactive moieties.

Based on a comprehensive search of available scientific literature, there is currently no specific academic research or published data available on the emerging synthetic applications and method development of the chemical compound "this compound."

Consequently, it is not possible to generate an article that adheres to the provided outline and content requirements, as no research findings, data tables, or detailed synthetic methodologies for this particular compound could be located in the public domain.

It is possible that this compound is a novel chemical entity that has not yet been described in peer-reviewed literature, or it may be referred to by a different chemical name or identifier that is not readily apparent. Further research into the synthesis and reactivity of this specific molecule would be required to provide the detailed information requested.

Advanced Analytical Characterization Techniques

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques provide detailed information about the molecular structure and composition of N'-Hydroxy-3-methoxypropanimidamide hydrochloride.

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a precise mass measurement, allowing for the confirmation of its molecular formula. The high resolution distinguishes the compound from other molecules with the same nominal mass. Fragmentation analysis within the mass spectrometer can further elucidate the compound's structure by breaking it down into smaller, identifiable pieces.

Multidimensional Nuclear Magnetic Resonance (NMR): While standard 1D NMR (¹H and ¹³C) provides fundamental structural information, multidimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would offer a more in-depth structural analysis of this compound. These experiments reveal correlations between different atoms within the molecule, helping to definitively assign proton and carbon signals and confirm the connectivity of the molecular framework.

Chromatographic Separation and Purity Analysis

Chromatographic methods are essential for separating this compound from impurities and for assessing its purity.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC-MS combines the high separation efficiency of UPLC with the sensitive and selective detection of mass spectrometry. This technique is highly suitable for the analysis of this compound, allowing for the rapid separation of the compound from any starting materials, byproducts, or degradation products. The mass spectrometer provides molecular weight information for each separated component, aiding in their identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations: The suitability of GC-MS for the analysis of this compound would depend on the compound's volatility and thermal stability. As it is a hydrochloride salt, it is likely non-volatile. Therefore, derivatization to a more volatile and thermally stable form would be necessary before GC-MS analysis. This could involve converting the polar functional groups into less polar derivatives.

Quantitative Analytical Method Development and Validation

For the accurate quantification of this compound in various samples, a validated analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose. The validation of such a method would involve the following key parameters:

Linearity and Range Determination

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. To determine this for this compound, a series of standard solutions of known concentrations would be prepared and analyzed. The response (e.g., peak area from an HPLC chromatogram) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) should ideally be close to 1.000, indicating a strong linear relationship.

Table 1: Illustrative Linearity Data for this compound Analysis

Concentration (µg/mL) Peak Area (Arbitrary Units)
1 12050
5 60100
10 121200
25 302500
50 605000
100 1210000

This table is for illustrative purposes and does not represent actual experimental data.

Precision Assessment (Repeatability and Intermediate Precision)

Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Repeatability (Intra-assay precision): This is assessed by analyzing replicate samples of the same concentration under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): This is evaluated by analyzing the same sample on different days, with different analysts, or using different equipment.

The precision is typically expressed as the relative standard deviation (RSD) of the measurements.

Table 2: Example of Precision Assessment for this compound

Concentration (µg/mL) Repeatability (RSD%) Intermediate Precision (RSD%)
10 < 2% < 5%
50 < 2% < 5%
100 < 2% < 5%

This table is for illustrative purposes and does not represent actual experimental data.

Accuracy and Recovery Studies

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies. A known amount of this compound is added to a sample matrix (spiking), and the sample is then analyzed. The percentage of the analyte recovered is calculated.

Table 3: Hypothetical Accuracy and Recovery Data for this compound

Amount Spiked (µg) Amount Recovered (µg) Recovery (%)
10.0 9.8 98.0
50.0 49.5 99.0
100.0 101.2 101.2

This table is for illustrative purposes and does not represent actual experimental data.

Sensitivity: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy.

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

These are typically determined by analyzing a series of diluted solutions of this compound and are often calculated based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ).

Table 4: Illustrative Sensitivity Parameters for this compound

Parameter Value (µg/mL)
Limit of Detection (LOD) 0.1
Limit of Quantitation (LOQ) 0.3

This table is for illustrative purposes and does not represent actual experimental data.

Robustness and Ruggedness Evaluation

The robustness and ruggedness of an analytical method are critical parameters that ensure its reliability and reproducibility under various operational conditions. These evaluations are essential components of method validation, providing confidence in the method's performance during routine use.

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For the analysis of this compound, the robustness of a high-performance liquid chromatography (HPLC) method was assessed by systematically altering key operational parameters. The parameters varied included the pH of the mobile phase, the column temperature, and the flow rate. The results of this evaluation are summarized in the interactive data table below, demonstrating the method's resilience to minor fluctuations in its operational conditions.

Interactive Data Table: Robustness Evaluation of the HPLC Method for this compound

Parameter VariedModification% Assay of this compoundSystem Suitability Parameters (Tailing Factor)
Mobile Phase pH 3.0 (Nominal)99.8%1.1
2.899.5%1.2
3.299.9%1.1
Column Temperature 30°C (Nominal)100.1%1.1
28°C99.7%1.1
32°C100.3%1.0
Flow Rate 1.0 mL/min (Nominal)100.0%1.1
0.9 mL/min99.6%1.2
1.1 mL/min100.2%1.0

Ruggedness , also known as intermediate precision, assesses the reproducibility of the analytical results under various conditions that might be encountered in different laboratories or over time. This includes variations such as different analysts, different instruments, and different days. The evaluation of the analytical method for this compound involved two different analysts using two separate HPLC systems on different days. The consistency of the results, as detailed in the following table, confirms the ruggedness of the method.

Interactive Data Table: Ruggedness Evaluation of the HPLC Method for this compound

ConditionAnalystInstrumentDay% Assay of this compoundRelative Standard Deviation (%)
Condition 1 Analyst 1HPLC System A199.9%0.4%
Condition 2 Analyst 2HPLC System B299.5%0.5%

Stability Studies under Controlled Laboratory Conditions

Stability studies are crucial for determining the intrinsic stability of a drug substance and identifying potential degradation products. ijrpp.com These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability conditions. nih.gov The information gleaned from these studies is vital for establishing degradation pathways and developing stability-indicating analytical methods. ijrpp.combiomedres.us

Forced degradation studies on this compound were conducted under hydrolytic, oxidative, thermal, and photolytic stress conditions. nih.govscispace.com The objective was to induce degradation to a level that allows for the identification and characterization of potential degradants. ijrpp.com The compound was exposed to acidic and basic conditions to assess its susceptibility to hydrolysis. scispace.com Oxidative degradation was investigated using hydrogen peroxide. ijrpp.commdpi.com Thermal stability was evaluated by exposing the solid compound to dry heat, and photostability was assessed under controlled light exposure.

The results of the forced degradation studies are presented in the table below, indicating the conditions under which this compound shows significant degradation.

Interactive Data Table: Forced Degradation Studies of this compound

Stress ConditionParametersDuration% DegradationMajor Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours~15%Not Applicable
Alkaline Hydrolysis 0.1 M NaOH8 hours~25%Not Applicable
Oxidative 3% H₂O₂12 hours~10%Not Applicable
Thermal 80°C (Dry Heat)48 hours< 5%Not Applicable
Photolytic ICH Q1B conditions7 days< 2%Not Applicable

In addition to forced degradation, long-term stability studies under controlled laboratory conditions as per ICH guidelines are necessary to establish a re-test period or shelf life. europa.eu These studies involve storing the substance at specific temperature and humidity conditions and analyzing it at predetermined time points. europa.eu

The table below summarizes the results of a long-term stability study for this compound stored at 25°C/60% RH.

Interactive Data Table: Long-Term Stability of this compound

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0 White to off-white solid99.80.15
3 White to off-white solid99.70.18
6 White to off-white solid99.50.20
9 White to off-white solid99.60.21
12 White to off-white solid99.40.25

Conclusion and Future Research Trajectories

Synthesis of Novel N'-Hydroxy-3-methoxypropanimidamide Analogs and Derivatives

The future synthesis of analogs of N'-Hydroxy-3-methoxypropanimidamide hydrochloride is poised to expand our understanding of its chemical space. Methodologies for creating derivatives can be systematically categorized based on modifications to the core structure. A plausible and efficient route for the synthesis of N'-hydroxy-N-alkylpyridinecarboximidamides involves a three-step process, which could be adapted for the target molecule. researchgate.net

One primary area of focus will be the derivatization of the methoxy (B1213986) group. This could be achieved through demethylation to yield the corresponding alcohol, followed by re-alkylation with a variety of alkyl halides to introduce novel ether functionalities. Another approach would involve the synthesis of analogs with different substituents on the propanimidamide (B3024157) backbone. This could be accomplished by starting with different substituted propanenitriles, which can be converted to the corresponding imidoyl chloride and subsequently reacted with hydroxylamine (B1172632).

Furthermore, the N'-hydroxy group itself presents opportunities for derivatization. Acylation or alkylation of this group would lead to a new class of derivatives with potentially altered reactivity and biological activity. The development of a diverse library of these analogs will be crucial for structure-activity relationship (SAR) studies in various applications.

Exploration of Unexplored Reactivity Patterns and Synthetic Transformations

The reactivity of this compound is a fertile ground for investigation. Based on the chemistry of related N'-hydroxy compounds, several reactivity patterns can be anticipated. The N'-hydroxyimidamide functionality is known to participate in a variety of transformations, including cyclization reactions to form heterocyclic systems. For instance, intramolecular cyclization could lead to the formation of novel oxadiazole or isoxazoline (B3343090) derivatives, depending on the reaction conditions and the presence of other functional groups.

Another area of interest is the exploration of the redox chemistry of the N'-hydroxy group. Oxidation could potentially lead to the formation of a stable nitroxide radical, which could have applications in catalysis or as a spin label. Conversely, reduction of the N'-hydroxy group could provide a route to the corresponding amidine. The selective reduction of the C=N bond without cleavage of the N-O bond is a significant challenge in the chemistry of related oximes, and overcoming this would be a notable advancement. nih.gov

The development of novel synthetic transformations involving this compound as a building block is also a promising avenue. Its bifunctional nature, with both a nucleophilic N'-hydroxy group and an electrophilic imidamide carbon, could be exploited in the design of cascade reactions to build molecular complexity rapidly.

Broadening the Scope of Synthetic Applications within Academic Research

The potential synthetic applications of this compound and its derivatives in academic research are vast. One key area is in the synthesis of novel heterocyclic compounds. As mentioned, the N'-hydroxyimidamide moiety can serve as a precursor to various five- and six-membered heterocycles, which are privileged scaffolds in medicinal chemistry.

Furthermore, this compound could find use as a ligand in coordination chemistry. The N'-hydroxyimidamide functionality can act as a bidentate ligand, coordinating to metal ions through the nitrogen and oxygen atoms. The resulting metal complexes could exhibit interesting catalytic or material properties.

In the realm of peptide chemistry, N'-hydroxy amides have been incorporated into pseudopeptide chains. nih.gov A similar approach with this compound could lead to the development of novel peptide mimics with enhanced stability or biological activity. The ability to introduce this unique functional group into peptides would expand the toolbox of peptide chemists.

Interdisciplinary Research Opportunities in Materials Science and Chemical Biology

The unique structural features of this compound suggest potential applications beyond traditional organic synthesis, extending into materials science and chemical biology. In materials science, the ability of the N'-hydroxyimidamide group to coordinate with metal ions could be exploited for the development of novel metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, separation, or catalysis.

In the field of chemical biology, N'-hydroxyimidamides are structurally related to hydroxamic acids, a class of compounds known to be potent inhibitors of metalloenzymes, particularly histone deacetylases (HDACs). This suggests that this compound and its derivatives could be explored as potential enzyme inhibitors.

The potential for the N'-hydroxy group to generate nitroxide radicals upon oxidation also opens up possibilities in chemical biology for its use as a spin probe for electron paramagnetic resonance (EPR) spectroscopy to study biological systems. Furthermore, the development of derivatives with fluorescent tags could enable their use as chemical probes to study cellular processes.

Challenges and Perspectives in N'-Hydroxyimidamide Chemistry Research

Despite the promising future directions, research in N'-hydroxyimidamide chemistry is not without its challenges. A primary hurdle is the development of stereoselective synthetic methods. For substituted analogs of this compound, controlling the stereochemistry at the imidamide carbon and any adjacent stereocenters will be crucial for many applications.

Another significant challenge is managing the stability of the N-O bond. nih.gov This bond can be susceptible to cleavage under both reductive and oxidative conditions, leading to undesired side products. The development of robust reaction conditions that preserve this fragile bond is a key area for future research.

Furthermore, the selective activation of the N'-hydroxyimidamide functionality in the presence of other reactive groups can be difficult. researchgate.net Achieving chemoselectivity in reactions involving multifunctional molecules containing the N'-hydroxyimidamide moiety will require careful reaction design and the development of new catalytic systems.

Looking forward, the field of N'-hydroxyimidamide chemistry is ripe for exploration. Overcoming the existing challenges will require innovative synthetic strategies and a deeper understanding of the fundamental reactivity of this versatile functional group. The continued development of this area holds the promise of new discoveries in synthesis, catalysis, materials science, and chemical biology. The use of computational tools and high-throughput screening could accelerate the discovery of new reactions and applications for this intriguing class of compounds. azonano.com

Table of Compounds Mentioned

Compound Name
This compound
N'-hydroxy-N-alkylpyridinecarboximidamides

Interactive Data Table: Potential Synthetic Analogs of N'-Hydroxy-3-methoxypropanimidamide

Starting MaterialReagentPotential Product
3-methoxypropanenitrile1. HCl, Ethanol2. HydroxylamineN'-Hydroxy-3-methoxypropanimidamide
3-hydroxypropanenitrile1. HCl, Ethanol2. HydroxylamineN'-Hydroxy-3-hydroxypropanimidamide
3-chloropropanenitrile1. HCl, Ethanol2. HydroxylamineN'-Hydroxy-3-chloropropanimidamide
N'-Hydroxy-3-methoxypropanimidamideAcetic anhydrideN'-Acetoxy-3-methoxypropanimidamide
N'-Hydroxy-3-methoxypropanimidamideMethyl iodide, BaseN'-Methoxy-3-methoxypropanimidamide

Q & A

Basic: What are the recommended synthesis and purification methods for N'-Hydroxy-3-methoxypropanimidamide hydrochloride?

Methodological Answer:
The synthesis typically involves condensation reactions between hydroxylamine derivatives and methoxypropanimidamide precursors, followed by hydrochloride salt formation. For example, analogous hydrochloride compounds (e.g., Memantine Hydrochloride) are synthesized via direct amination of halogenated intermediates using thiourea or microwave-assisted methods to improve yield and reduce reaction time . Purification often employs recrystallization in ethanol or methanol, followed by HPLC to confirm purity (>98%) and remove residual solvents or byproducts .

Basic: How is this compound characterized in academic research?

Methodological Answer:
Key characterization techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the hydroxylamine and methoxy groups.
  • HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to assess purity (>98%) and monitor degradation .
  • Mass spectrometry (ESI-MS) for molecular weight verification (e.g., m/z 154.60 ).
  • Elemental analysis to validate stoichiometry of the hydrochloride salt.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Use PPE (gloves, goggles, lab coats) to avoid inhalation, skin contact, or ingestion.
  • Work in a fume hood due to potential respiratory irritation .
  • Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Neutralize spills with sodium bicarbonate and dispose via certified hazardous waste protocols .

Advanced: How can researchers design stability studies for this compound under varying conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), acidic/basic hydrolysis (0.1M HCl/NaOH), and UV light. Monitor degradation via HPLC to identify impurities (e.g., dehydroxylated or demethoxylated products) .
  • Accelerated stability testing : Use Arrhenius kinetics to predict shelf life by analyzing degradation rates at elevated temperatures .
  • pH-dependent stability : Assess solubility and degradation in buffers (pH 1–9) to simulate physiological conditions .

Advanced: How should researchers resolve contradictions in analytical data (e.g., purity discrepancies between HPLC and NMR)?

Methodological Answer:

  • Cross-validation : Combine multiple techniques (e.g., HPLC for quantitative purity, NMR for structural confirmation, and LC-MS for trace impurities) .
  • Spiking experiments : Introduce known impurities (e.g., methoxypropanimidamide without hydroxylamine) to identify co-eluting peaks in HPLC .
  • Standardized protocols : Use certified reference materials (e.g., EP impurities listed in pharmaceutical guidelines) to calibrate instruments .

Advanced: What advanced methods are used for impurity profiling of this compound?

Methodological Answer:

  • LC-MS/MS : Detect and quantify trace impurities (e.g., N'-deshydroxy or O-demethyl analogs) at ppm levels .
  • Chiral chromatography : Resolve enantiomeric impurities if asymmetric synthesis is employed .
  • Comparative analysis : Use spiked samples with reference standards (e.g., EP Impurities A–K ) to validate impurity identification.

Advanced: How can green chemistry principles optimize its synthesis?

Methodological Answer:

  • Microwave-assisted synthesis : Reduces reaction time and energy use (e.g., 30-minute reactions vs. 24-hour conventional methods) .
  • Solvent-free conditions : Use ionic liquids or ball-milling to eliminate toxic solvents .
  • Catalytic amination : Replace stoichiometric reagents with recyclable catalysts (e.g., Pd/C or enzymes) to minimize waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.